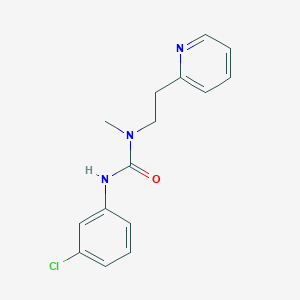
3-(3-Chlorophenyl)-1-methyl-1-(2-pyridin-2-ylethyl)urea
描述
3-(3-Chlorophenyl)-1-methyl-1-(2-pyridin-2-ylethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a pyridin-2-ylethyl group attached to a urea moiety
属性
CAS 编号 |
708211-06-7 |
|---|---|
分子式 |
C15H16ClN3O |
分子量 |
289.76 g/mol |
IUPAC 名称 |
3-(3-chlorophenyl)-1-methyl-1-(2-pyridin-2-ylethyl)urea |
InChI |
InChI=1S/C15H16ClN3O/c1-19(10-8-13-6-2-3-9-17-13)15(20)18-14-7-4-5-12(16)11-14/h2-7,9,11H,8,10H2,1H3,(H,18,20) |
InChI 键 |
XEJICTWMZOEWMN-UHFFFAOYSA-N |
规范 SMILES |
CN(CCC1=CC=CC=N1)C(=O)NC2=CC(=CC=C2)Cl |
溶解度 |
38.6 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-methyl-1-(2-pyridin-2-ylethyl)urea typically involves the reaction of 3-chloroaniline with methyl isocyanate and 2-(2-pyridyl)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Step 1: Reaction of 3-chloroaniline with methyl isocyanate to form 3-(3-chlorophenyl)-1-methylurea.
Step 2: Reaction of 3-(3-chlorophenyl)-1-methylurea with 2-(2-pyridyl)ethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(3-Chlorophenyl)-1-methyl-1-(2-pyridin-2-ylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the formation of various substituted urea derivatives.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and tuberculosis.
Industry: It may be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(3-Chlorophenyl)-1-methyl-1-(2-pyridin-2-ylethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
3-(3-Chlorophenyl)-1-methylurea: Lacks the pyridin-2-ylethyl group.
3-(3-Chlorophenyl)-1-(2-pyridin-2-ylethyl)urea: Lacks the methyl group.
1-Methyl-1-(2-pyridin-2-ylethyl)urea: Lacks the chlorophenyl group.
Uniqueness
3-(3-Chlorophenyl)-1-methyl-1-(2-pyridin-2-ylethyl)urea is unique due to the presence of all three functional groups (chlorophenyl, methyl, and pyridin-2-ylethyl) in its structure. This combination of groups imparts specific chemical and biological properties that distinguish it from similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


